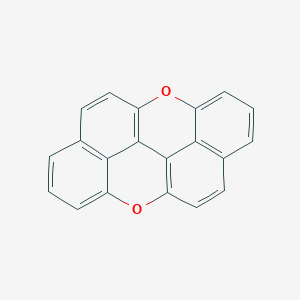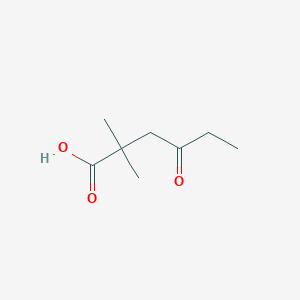
2,2-Dimethyl-4-oxohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4-oxohexanoic acid (DMHA) is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMHA is a ketone derivative of valeric acid and is commonly used as a precursor to synthesize various pharmaceuticals and agrochemicals.
Mechanism Of Action
The mechanism of action of 2,2-Dimethyl-4-oxohexanoic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. For example, 2,2-Dimethyl-4-oxohexanoic acid has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, 2,2-Dimethyl-4-oxohexanoic acid can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical And Physiological Effects
2,2-Dimethyl-4-oxohexanoic acid has been shown to have a number of biochemical and physiological effects. For example, it has been shown to increase the levels of dopamine and norepinephrine in the brain, which can improve mood and motivation. 2,2-Dimethyl-4-oxohexanoic acid has also been shown to increase heart rate and blood pressure, which can improve athletic performance.
Advantages And Limitations For Lab Experiments
2,2-Dimethyl-4-oxohexanoic acid has several advantages as a research tool. It is relatively easy to synthesize and is commercially available, making it accessible to researchers. Additionally, it has a wide range of potential applications in scientific research. However, there are also some limitations to using 2,2-Dimethyl-4-oxohexanoic acid in lab experiments. For example, it can be toxic at high doses and can cause adverse effects in some individuals.
Future Directions
There are several future directions for research on 2,2-Dimethyl-4-oxohexanoic acid. One area of interest is the development of new antibiotics based on 2,2-Dimethyl-4-oxohexanoic acid. Another area of interest is the potential use of 2,2-Dimethyl-4-oxohexanoic acid as a treatment for neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of 2,2-Dimethyl-4-oxohexanoic acid and its potential applications in scientific research.
Conclusion:
In conclusion, 2,2-Dimethyl-4-oxohexanoic acid is a synthetic compound that has a wide range of potential applications in scientific research. It can be synthesized through a multistep process starting with valeric acid, and has been shown to have antimicrobial, antifungal, and antiparasitic properties, as well as antitumor and neuroprotective effects. While there are some limitations to using 2,2-Dimethyl-4-oxohexanoic acid in lab experiments, it has several advantages as a research tool and has numerous potential applications. Further research is needed to fully understand the mechanism of action of 2,2-Dimethyl-4-oxohexanoic acid and its potential applications in scientific research.
Synthesis Methods
2,2-Dimethyl-4-oxohexanoic acid can be synthesized through a multistep process starting with valeric acid, which is commercially available. The first step involves the conversion of valeric acid to its corresponding acid chloride using thionyl chloride. The resulting acid chloride is then reacted with methylamine to form N-methyl valeramide. The N-methyl valeramide is then oxidized using potassium permanganate to form 2,2-Dimethyl-4-oxohexanoic acid.
Scientific Research Applications
2,2-Dimethyl-4-oxohexanoic acid has a wide range of potential applications in scientific research. It has been shown to have antimicrobial, antifungal, and antiparasitic properties, making it a promising candidate for the development of new antibiotics. 2,2-Dimethyl-4-oxohexanoic acid has also been shown to have antitumor activity, making it a potential candidate for cancer treatment. Additionally, 2,2-Dimethyl-4-oxohexanoic acid has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
properties
CAS RN |
15118-53-3 |
|---|---|
Product Name |
2,2-Dimethyl-4-oxohexanoic acid |
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2,2-dimethyl-4-oxohexanoic acid |
InChI |
InChI=1S/C8H14O3/c1-4-6(9)5-8(2,3)7(10)11/h4-5H2,1-3H3,(H,10,11) |
InChI Key |
WCDLSRSKDWMPNQ-UHFFFAOYSA-N |
SMILES |
CCC(=O)CC(C)(C)C(=O)O |
Canonical SMILES |
CCC(=O)CC(C)(C)C(=O)O |
synonyms |
2,2-Dimethyl-4-oxohexanoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Phenyl-1H-benzo[d][1,2,3]triazole-1-carboximidamide](/img/structure/B178052.png)
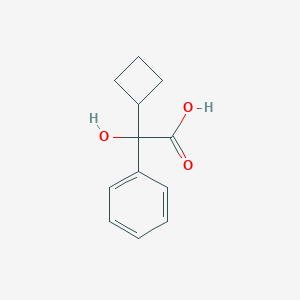
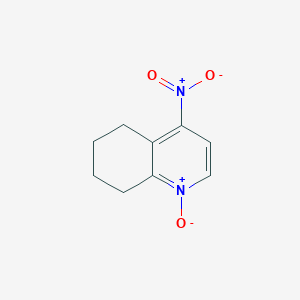
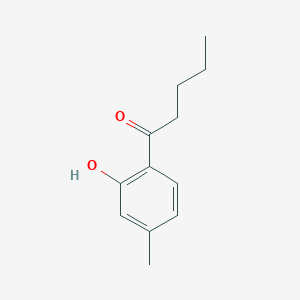
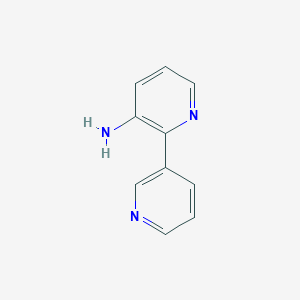
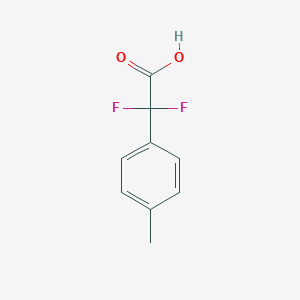
![4-Chloro-6-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B178070.png)
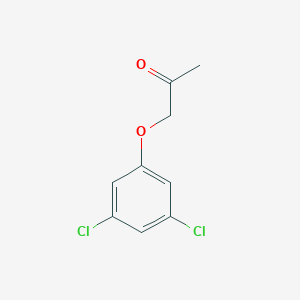
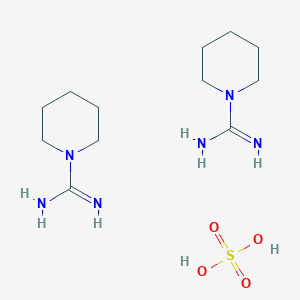
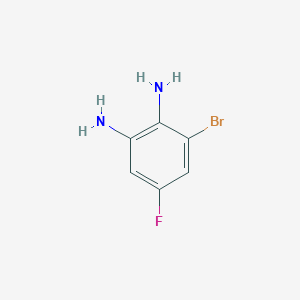
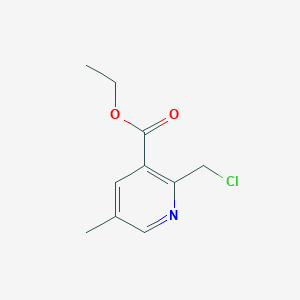
![2-(1,3-Benzodioxol-5-yl)-8-chloro-imidazo[1,2-a]pyridine](/img/structure/B178081.png)
![2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B178083.png)
